NBD-556 - 333353-44-9

NBD-556

Catalog Number: EVT-276577
CAS Number: 333353-44-9
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NBD-556 is a low-molecular-weight compound classified as a CD4 mimetic. [, , , , ] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, by acting as a tool to study the interaction between the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 and its primary receptor, CD4. [, , , , , ] This interaction is the initial step in HIV-1 entry into host cells, making it a critical target for therapeutic interventions. NBD-556's ability to mimic CD4 allows researchers to investigate this interaction and the subsequent conformational changes in gp120.

Molecular Structure Analysis

The molecular structure of NBD-556 has been extensively studied using techniques such as X-ray crystallography. [, , ] These studies have revealed that NBD-556 binds to a specific hydrophobic cavity in the gp120 protein of HIV-1, known as the Phe43 cavity. [, , ] This binding event mimics the interaction of CD4 with gp120, leading to conformational changes in the viral protein.

Applications
  • Investigating HIV-1 Entry Mechanisms: NBD-556 helps researchers dissect the intricate steps involved in HIV-1 entry into host cells by mimicking CD4 binding and inducing conformational changes in gp120. [, , , , , , , , ] This knowledge is essential for developing effective antiviral therapies.
  • Developing Novel HIV-1 Entry Inhibitors: NBD-556 serves as a lead compound for designing more potent and broadly neutralizing HIV-1 entry inhibitors. [, , ] By understanding its binding mode and structure-activity relationships, researchers can modify its chemical structure to optimize its antiviral activity.
  • Studying HIV-1 Envelope Glycoprotein Dynamics: NBD-556 helps elucidate the dynamic nature of the HIV-1 envelope glycoprotein. [, ] Understanding these dynamics is crucial for developing strategies to overcome challenges posed by the virus's high mutation rate and its ability to evade the immune system.
  • Evaluating HIV-1 Neutralizing Antibodies: NBD-556 can be used in conjunction with antibodies to assess their neutralizing potential against HIV-1. [, ] By inducing conformational changes in gp120, NBD-556 can expose hidden epitopes that are targets for neutralizing antibodies.
  • Developing HIV-1 Inactivators: Researchers have explored the potential of NBD-556 in developing HIV-1 inactivators. [] These agents aim to directly inactivate cell-free virions, providing a proactive approach to preventing viral infection.

NBD-557

    Compound Description: NBD-557 is a low-molecular-weight compound that, similar to NBD-556, has been reported to block the interaction between the HIV-1 envelope glycoprotein gp120 and its receptor CD4. [, ]

    Relevance: NBD-557 is chemically and structurally similar to NBD-556. [, ] Both compounds exhibit comparable thermodynamic signatures when binding to gp120, characterized by a large favorable change in enthalpy partially offset by a large unfavorable entropy change. [] This suggests a similar binding mechanism and potential for inhibiting HIV-1 entry.

BMS-378806

    Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that targets the gp120 envelope glycoprotein. [] Unlike NBD-556, it does not directly compete with CD4 binding. []

    Relevance: BMS-378806 serves as a contrasting example to NBD-556 in terms of its thermodynamic binding profile and mechanism of action. [] While NBD-556 exhibits a large favorable enthalpy change upon binding gp120, BMS-378806 shows a small enthalpy change, indicating a predominantly entropy-driven binding process. [] Additionally, BMS-378806 does not induce coreceptor binding, unlike NBD-556. [] These differences highlight distinct strategies for inhibiting HIV-1 entry.

NBD-09027

    Compound Description: NBD-09027 is a small-molecule CD4 mimetic derived from the NBD series, specifically designed to reduce the CD4 agonist properties observed in earlier compounds like NBD-556. []

    Relevance: NBD-09027 represents a step towards converting the full CD4-agonist activity of NBD-556 into a more desirable antagonist profile. [] Structural modifications in NBD-09027, particularly in the critical oxalamide mid-region, contributed to its reduced agonist behavior. []

NBD-10007

    Compound Description: NBD-10007 is another small-molecule CD4 mimetic from the NBD series, designed to improve upon the antiviral activity of earlier compounds like NBD-556. []

    Relevance: NBD-10007, alongside NBD-09027, provided structural insights into the binding mode of NBD compounds with HIV-1 gp120. [] X-ray crystallography studies confirmed that both NBD-10007 and NBD-09027 bind similarly to NBD-556 by targeting the Phe43 cavity of gp120. []

NBD-11021

    Compound Description: NBD-11021 is a small-molecule CD4 antagonist developed through structure-based modifications of NBD-556. [] It demonstrates broad-spectrum anti-HIV-1 activity, effectively neutralizing a diverse panel of Env-pseudotyped HIV-1 isolates. []

    Relevance: NBD-11021 signifies a successful conversion of the CD4 agonist profile of NBD-556 to a full antagonist. [] This was achieved through targeted modifications of the oxalamide mid-region, a site previously considered intolerant to changes. [] NBD-11021's broad-spectrum neutralization activity and antagonist properties make it a promising candidate for further development as an HIV-1 entry inhibitor.

Scyllatoxin Miniprotein CD4 Mimetics

    Compound Description: Scyllatoxin miniprotein CD4 mimetics represent a class of engineered proteins designed to mimic the binding activity of CD4 to HIV-1 gp120. []

    Relevance: These miniproteins, along with NBD-556, serve as tools to investigate the conformational dynamics of gp120 upon ligand binding. [] Understanding the impact of different ligands on gp120 flexibility and conformational changes is crucial for designing effective HIV-1 entry inhibitors.

YIR-821

    Compound Description: YIR-821 is a novel small-molecule CD4 mimetic compound (CD4mc) that exhibits potent antiviral activity against HIV-1. [] It demonstrates lower toxicity compared to the prototype NBD-556. []

    Relevance: YIR-821, like NBD-556, acts as an entry inhibitor by interacting with the Phe43 cavity of gp120 and inducing structural changes in the HIV-1 envelope glycoprotein trimer (Env). [] This interaction enhances antibody-mediated neutralization and antibody-dependent cellular cytotoxicity (ADCC). [] YIR-821's improved safety profile and potent antiviral activity make it a promising candidate for clinical development.

Properties

CAS Number

333353-44-9

Product Name

N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

IUPAC Name

N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)

InChI Key

ZKXLQCIOURANAD-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C

Solubility

Soluble in DMSO

Synonyms

N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 556
NBD-556
NBD556

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.